hDHODH Inhibition Potency vs hDHODH-IN-16
In biochemical hDHODH inhibition assays, hDHODH-IN-9 (Compound 3k, CAS 133676-47-8) demonstrates an IC50 of 0.34 μM (340 nM) against recombinant human DHODH . By comparison, the structurally related analog hDHODH-IN-16 (Compound 3t) achieves an IC50 of 0.11 μM (110 nM) under comparable assay conditions, representing an approximate 3.1-fold increase in biochemical potency [1]. This potency differential positions hDHODH-IN-9 as a moderately potent tool compound suitable for assays where maximal target engagement is not required or where distinguishing between partial and full inhibition is experimentally relevant.
| Evidence Dimension | Biochemical hDHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.34 μM (340 nM) |
| Comparator Or Baseline | hDHODH-IN-16 (Compound 3t): 0.11 μM (110 nM) |
| Quantified Difference | hDHODH-IN-9 is approximately 3.1-fold less potent than hDHODH-IN-16 |
| Conditions | Recombinant human DHODH enzyme assay; specific assay protocol details not provided in vendor documentation |
Why This Matters
This potency differential enables researchers to select the appropriate hDHODH inhibitor based on the required level of target engagement—hDHODH-IN-9 for moderate inhibition studies versus hDHODH-IN-16 for near-complete target suppression.
- [1] PeptideDB. hDHODH-IN-16 (Compound 3t) Bioactivity Data. CAS: Not specified in source. View Source
